Metabotropic Glutamate Receptor (mGluR) Binding Profile: Ki > 270 μM for mGluR1 and mGluR4a, Contrasting with Nanomolar Potency of Optimized 4-Aminoquinoline mGluR5 NAMs
Radioligand binding data from BindingDB show that 5-aminoquinolin-4-ol binds very weakly to mGluR1 (Ki > 2.70E+5 nM) and mGluR4a (Ki > 2.80E+5 nM) [1]. In contrast, rationally designed 4-aminoquinoline-based mGluR5 negative allosteric modulators (NAMs) have been reported with nanomolar affinity (e.g., Ki values in the low nanomolar range) [2]. This >100,000-fold difference in affinity confirms that 5-aminoquinolin-4-ol occupies a significantly different pharmacological space within the aminoquinoline class.
| Evidence Dimension | Binding affinity (Ki) for metabotropic glutamate receptor subtypes |
|---|---|
| Target Compound Data | Ki > 2.70E+5 nM (mGluR1); Ki > 2.80E+5 nM (mGluR4a) |
| Comparator Or Baseline | Optimized 4-aminoquinoline mGluR5 NAMs achieving low nanomolar Ki values (representative class) |
| Quantified Difference | >100,000-fold weaker affinity |
| Conditions | Radioligand binding competition assay (BindingDB; ChEMBL curated) |
Why This Matters
This data immediately disqualifies 5-aminoquinolin-4-ol from applications requiring potent mGluR engagement, and conversely positions it as a valuable negative control compound or a selective tool for experiments where mGluR-related bias must be excluded.
- [1] BindingDB. Entry for CHEMBL2114109 (BDBM50407818). Affinity data for metabotropic glutamate receptors. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50407818 (accessed 2026-05-06). View Source
- [2] Rational design of 7-arylquinolines as non-competitive metabotropic glutamate receptor subtype 5 antagonists. Drug Information, idrblab.net. https://idrblab.net/druginfo/ (accessed 2026-05-06). View Source
